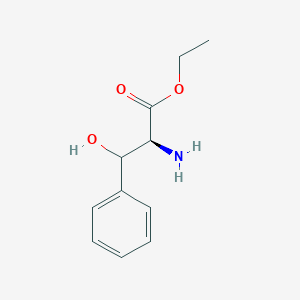

(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate

Descripción

(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate is a chiral α-amino ester characterized by a hydroxyl group at the β-position and an ethyl ester moiety. Its stereochemistry (2S configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for β-hydroxy-α-amino acids, which are precursors to bioactive molecules like antibiotics and enzyme inhibitors. The compound’s synthesis typically involves esterification of 3-hydroxyphenylalanine derivatives, as exemplified by analogous methyl ester synthesis via thionyl chloride-mediated methanol reaction . The ethyl ester variant offers enhanced lipophilicity compared to methyl esters, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUYHYDTFXMONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328315, DTXSID601297672 | |

| Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40682-56-2, 42267-16-3 | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40682-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-phenylalanine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic resolution techniques to obtain the desired enantiomer. Enzymes such as lipases can be used to selectively esterify the amino acid, providing high enantiomeric purity. Additionally, large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The hydroxyl group in (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amino acid esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Chiral Building Block:

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate is extensively used in the synthesis of peptide drugs and other organic compounds due to its chirality. This property facilitates its role in asymmetric synthesis and chiral catalysis, making it invaluable in the development of enantiomerically pure substances .

Synthetic Routes:

The synthesis typically involves reactions such as:

- Condensation Reactions: These reactions can produce various derivatives by modifying the functional groups present in the compound.

- Enzymatic Methods: Recent studies have explored lipase-mediated processes for producing optically active forms of this compound, which are crucial intermediates in synthesizing antidepressants like Fluoxetine and Tomoxetine .

Biological Research Applications

Biochemical Probes:

Research has investigated the potential of ethyl 2-amino-3-hydroxy-3-phenylpropanoate as a biochemical probe to study enzyme mechanisms. Its interactions with neurotransmitter systems suggest its importance in metabolic pathways and enzyme-substrate dynamics .

Therapeutic Potential:

The compound has been explored for its therapeutic applications. Its structural characteristics allow it to interact with various biological targets, potentially influencing metabolic processes and exhibiting effects on neurotransmitter systems .

Pharmaceutical Applications

Intermediate in Drug Synthesis:

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate serves as a crucial intermediate in synthesizing several pharmaceutical compounds. Its derivatives have been linked to the development of drugs targeting neurological disorders and other medical conditions due to their biological activity .

Case Studies:

- Antidepressants: The compound is integral to synthesizing optically active intermediates for antidepressants, showcasing its significance in pharmacology.

- Antiangiogenic Agents: Studies have indicated that modifications of related compounds can exhibit antiangiogenic properties, which are vital in treating diseases characterized by excessive blood vessel growth, such as certain eye diseases .

Industrial Applications

Material Development:

In addition to its applications in pharmaceuticals, ethyl 2-amino-3-hydroxy-3-phenylpropanoate is also utilized in developing novel materials and catalysts within industrial chemistry. Its unique functional groups enable extensive chemical modifications, enhancing its utility across different sectors .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a chiral building block for peptide drugs and organic compounds; involved in asymmetric synthesis. |

| Biological Research | Investigated as a biochemical probe; potential effects on neurotransmitter systems and metabolic pathways. |

| Pharmaceuticals | Key intermediate for synthesizing antidepressants; explored for therapeutic potentials against various diseases. |

| Industrial Chemistry | Employed in developing novel materials and catalysts due to its versatile functional groups. |

Mecanismo De Acción

The mechanism of action of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also modulate signaling pathways by binding to receptors, influencing cellular processes such as neurotransmission and metabolic regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

- Structure: Fluorine substituent at the para position of the phenyl ring (C₁₁H₁₄FNO₂).

- Properties : The electronegative fluorine enhances binding affinity in receptor-ligand interactions but reduces solubility compared to hydroxylated analogs.

- Applications : Used in peptide synthesis and as an intermediate for fluorinated pharmaceuticals .

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

- Structure: Two hydroxyl groups (3,4-dihydroxy) and a methyl group at the α-carbon (C₁₂H₁₇NO₄).

- Properties: Increased hydrogen-bonding capacity improves aqueous solubility but may accelerate metabolic conjugation (e.g., glucuronidation).

Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate

Ester Group Modifications

Methyl (2S)-2-amino-3-hydroxy-3-phenylpropanoate

Functional Group Replacements

(S)-Ethyl 3-nitro-2-phenylpropanoate

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Bioavailability : Ethyl esters exhibit slower hydrolysis than methyl analogs, prolonging systemic exposure .

- Metabolic Stability : Hydroxyl groups enhance solubility but increase susceptibility to phase II metabolism (e.g., sulfation) .

- Synthetic Utility : Protecting groups (e.g., benzyl) enable stepwise functionalization, critical for complex molecule assembly .

Actividad Biológica

(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate, also known as ethyl phenylalaninate, is an amino acid derivative notable for its biological activity and potential therapeutic applications. This compound is characterized by its unique chiral structure, which plays a critical role in its interaction with biological systems.

Chemical Structure and Properties

The compound features a phenyl group attached to a central carbon that is also bonded to an amino group and a hydroxyl group. Its stereochemistry is vital for its biological function, influencing how it interacts with enzymes and receptors.

Biological Activity

The biological activity of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate is linked to several mechanisms:

- Enzyme Substrate : The compound acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for metabolic processes.

- Neurotransmission Modulation : Research indicates that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Signaling Pathway Regulation : It has been shown to modulate signaling pathways by binding to specific receptors, which can lead to various physiological effects.

The mechanism of action involves the interaction of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate with molecular targets such as:

- Receptors : Binding to neurotransmitter receptors can alter synaptic transmission.

- Enzymes : Inhibition or activation of metabolic enzymes can influence metabolic pathways.

Case Studies

- Neurotransmitter Interaction : A study demonstrated that (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate enhances the release of serotonin in neuronal cultures, suggesting its potential use in treating mood disorders .

- Metabolic Effects : In vitro assays showed that this compound modulates the activity of key metabolic enzymes involved in lipid metabolism, indicating its role in metabolic regulation and potential implications for obesity treatment.

Comparative Analysis

A comparison of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate with similar compounds reveals distinct differences in biological activity:

| Compound Name | Biological Activity | Key Mechanism |

|---|---|---|

| (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate | Neurotransmitter modulation, enzyme substrate | Receptor binding, enzyme interaction |

| L-Tyrosine | Precursor for neurotransmitters | Direct synthesis of neurotransmitters |

| Phenylalanine | Essential amino acid | Protein synthesis |

Q & A

Basic: What are the most reliable synthetic routes for preparing (2S)-ethyl 2-amino-3-hydroxy-3-phenylpropanoate?

Methodological Answer:

The compound can be synthesized via esterification of the corresponding β-hydroxy-α-amino acid. A validated approach involves reacting 3-hydroxyphenylalanine derivatives with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. For example, methyl (2S)-2-amino-3-hydroxy-3-phenylpropanoate was synthesized by refluxing 3-hydroxyphenylalanine with methanol and SOCl₂, followed by neutralization and purification . Adapting this protocol, substituting methanol with ethanol and optimizing reaction time/temperature (e.g., 65°C for 5–8 hours) can yield the ethyl ester derivative. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and purification via recrystallization or column chromatography is recommended.

Basic: How can the enantiomeric purity of (2S)-ethyl 2-amino-3-hydroxy-3-phenylpropanoate be confirmed experimentally?

Methodological Answer:

Chiral HPLC or polarimetry are standard methods. For HPLC, use a chiral stationary phase (e.g., Chiralpak® IA or IB columns) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Compare retention times with racemic mixtures or known standards. Alternatively, optical rotation measurements ([α]D) can confirm enantiopurity if literature values for the (2S)-enantiomer are available. Nuclear Overhauser Effect (NOE) NMR experiments may also resolve stereochemical ambiguities in complex cases .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to resolve peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), hydroxy (δ ~5.5 ppm), and aromatic protons (δ ~7.2–7.4 ppm).

- IR : Confirm ester C=O (~1740 cm⁻¹), hydroxyl (–OH, ~3400 cm⁻¹), and amino (–NH₂, ~3300 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : For absolute stereochemical confirmation, single-crystal X-ray analysis is definitive .

Advanced: How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) can elucidate hydrogen-bonding interactions. Refinement via SHELXL (e.g., SHELX-2018/3) allows precise modeling of N–H···O and O–H···O bonds. For example, in related β-hydroxy esters, intermolecular N–H···O bonds form zigzag chains along crystallographic axes, while C–H···π interactions stabilize layered networks . Data collection at 293 K with multi-scan absorption correction (SADABS) ensures accuracy.

Advanced: How to address contradictions between experimental and computational NMR chemical shifts?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or basis-set limitations in DFT calculations. Mitigation strategies:

Solvent Modeling : Use implicit solvation models (e.g., PCM in Gaussian 09) for calculated shifts.

Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant conformers.

Hybrid Functionals : Apply B3LYP/6-311++G(d,p) for better agreement with experimental ¹³C shifts.

Cross-validate with DEPT, HSQC, and HMBC NMR experiments to resolve overlapping signals .

Advanced: What strategies optimize the refinement of low-quality X-ray diffraction data for this compound?

Methodological Answer:

For weak or twinned

Data Merging : Use SCALE3 ABSPACK in CrysAlisPro to merge multiple datasets.

Twinned Refinement : Apply HKLF5 format in SHELXL for twin-law identification (e.g., two-domain twins).

Constraints : Restrain ADPs (atomic displacement parameters) for disordered regions.

Validation Tools : Check Rint (<5%), completeness (>95%), and Flack parameter for absolute configuration .

Advanced: How does the hydroxy group’s stereochemistry influence intermolecular interactions in the solid state?

Methodological Answer:

The (2S,3R) configuration (if present) dictates hydrogen-bond donor/acceptor geometry. For instance, in ethyl β-hydroxy-α-amino esters, the –OH group forms bifurcated hydrogen bonds with ester carbonyls and amino groups of adjacent molecules, creating R₂²(8) ring motifs. This network stabilizes crystal packing and influences melting points and solubility. Compare with diastereomers via DSC (differential scanning calorimetry) to correlate stability with H-bond strength .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent hydrolysis of the ester group or oxidation of the β-hydroxy moiety. For short-term use, desiccators with silica gel are sufficient. Monitor purity via HPLC every 6 months; degradation manifests as additional peaks at ~3–5 minutes (hydrolyzed carboxylic acid) .

Advanced: Can molecular docking predict biological interactions of this compound with protein targets?

Methodological Answer:

Yes. Use AutoDock Vina or Schrödinger Glide to model interactions. Prepare the ligand: optimize geometry at B3LYP/6-31G*, assign charges via RESP. For proteins (e.g., enzymes with serine hydrolase activity), remove water molecules and co-crystallized ligands. Docking scores (ΔG) < –7 kcal/mol suggest strong binding. Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.